{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane
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Overview
Description
Preparation Methods
The synthesis of {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane involves several steps. One common method includes the reaction of 4-(dimethylsilyl)benzyl chloride with phenylmagnesium bromide in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as column chromatography .
Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, leading to the formation of simpler silane derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature . Major products formed from these reactions include silanol, siloxane, and substituted silane derivatives .
Scientific Research Applications
{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Industry: Used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of {4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane involves its interaction with various molecular targets. In proteomics research, it can bind to specific proteins, allowing for the study of protein-protein interactions and modifications. The compound’s silane groups can form stable bonds with other silicon-containing molecules, facilitating the formation of complex structures .
Comparison with Similar Compounds
{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane can be compared with other similar compounds such as:
Tetramethylsilane: A simpler silane compound used as a standard in nuclear magnetic resonance (NMR) spectroscopy.
Phenyltrimethylsilane: Another organosilicon compound with similar applications in organic synthesis.
Dimethylphenylsilane: Used in the synthesis of various organosilicon compounds and materials.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions in proteomics research and the synthesis of complex organosilicon compounds .
Biological Activity
{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane, a silane compound, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound, including its mechanisms of action, target interactions, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure highlights the presence of dimethylsilyl and dimethyl groups, which may influence its reactivity and interaction with biological targets.
Research indicates that silane compounds can exhibit various biological activities through several mechanisms:
- Receptor Binding : Similar silane derivatives have been shown to interact with multiple receptors, potentially influencing signaling pathways involved in cellular responses.
- Ion Channel Modulation : Some structurally related compounds act on ion channels, affecting neuronal excitability and neurotransmitter release.
- Antioxidant Activity : Silanes may exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress .
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key findings include:
- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, similar to other silane derivatives. This activity is hypothesized to arise from membrane disruption or interference with microbial metabolic processes.
- Anticancer Potential : There is emerging evidence that silanes can inhibit cancer cell proliferation. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest .
Case Studies
- Anticancer Activity :
- A study investigating the effects of silane derivatives on breast cancer cells reported significant reductions in cell viability when treated with this compound. The mechanism was linked to increased apoptosis rates and altered expression of apoptosis-related proteins.
- Neuroprotective Effects :
- Research has indicated that certain silanes can protect neuronal cells from oxidative damage. In vitro assays demonstrated that treatment with this compound reduced markers of oxidative stress in neuronal cultures exposed to harmful stimuli.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
---|---|---|---|
This compound | Yes | Yes | Yes |
Silane Derivative A | Yes | Moderate | No |
Silane Derivative B | No | High | Moderate |
Properties
InChI |
InChI=1S/C17H22Si2/c1-18(2)16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)19(3)4/h5-12H,13H2,1-4H3 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSLNUMLPLGAMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1=CC=C(C=C1)CC2=CC=C(C=C2)[Si](C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594730 |
Source
|
Record name | PUBCHEM_18526066 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1034767-18-4 |
Source
|
Record name | PUBCHEM_18526066 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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